4-(2-Phenylethyl)benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

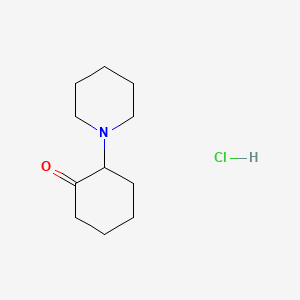

4-(2-Phenylethyl)benzophenone is a chemical compound that is related to the family of benzophenones. It is characterized by a benzophenone core structure with a phenylethyl substituent. Benzophenones are known for their utility in various chemical applications, including material science and organic synthesis. They often serve as photoinitiators, UV stabilizers, and intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using Ni(0) catalytic coupling, which is a method that could potentially be adapted for the synthesis of 4-(2-Phenylethyl)benzophenone . The synthesis of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, involves oxidation reactions, indicating that functionalized benzophenones can be obtained through oxidative routes . Additionally, the Wittig-Horner reaction has been employed to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene, demonstrating the versatility of phosphorus ylide chemistry in the modification of the benzophenone core .

Molecular Structure Analysis

Benzophenone derivatives often exhibit planar molecular structures, as seen in the case of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis . The conformational stability of these molecules is crucial for their physical properties and reactivity. For example, 4-hydroxy-2,5-dimethylphenyl-benzophenone has been studied for its conformational stability, revealing multiple barrier heights due to dihedral and hydroxyl rotations . These findings suggest that the molecular structure of 4-(2-Phenylethyl)benzophenone would also be important in determining its chemical behavior.

Chemical Reactions Analysis

Benzophenone and its derivatives participate in a variety of chemical reactions. Photochemical reactions, such as the reaction of enamino ketones with benzophenone, can lead to products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one or oxetane derivatives . Solid-state photocycloaddition reactions have also been observed, resulting in high site- and regioselectivity . These studies indicate that 4-(2-Phenylethyl)benzophenone could potentially undergo similar photochemical and cycloaddition reactions, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the planarity and packing of molecules affect their physicochemical properties, as evidenced by cyclic voltammetry (CV) and UV-vis spectra studies . The fluorescence properties of benzophenone derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission (AIE) characteristics . These properties are essential for applications in material science and could be relevant for the study of 4-(2-Phenylethyl)benzophenone.

科学的研究の応用

Sensor Development for Benzophenone Detection

Benzophenone, a photoinitiator in UV-cured inks on food packaging, can migrate into foodstuffs. A study developed an amperometric sensor for detecting benzophenone in food packaging, using molecularly imprinted polymer (MIP) technology. This sensor showed high recognition ability and was successfully applied to real samples, demonstrating its potential for monitoring benzophenone migration in food packaging (Li et al., 2012).

Adsorption Resins for Water Treatment

A research focusing on the removal of benzophenone-4 from water developed novel tertiary amine-functionalized crosslinking polymeric resins. These resins demonstrated a high adsorption capacity for benzophenone-4, outperforming several commercial adsorbents. This study highlights an environmentally-friendly approach to water purification and the effective removal of harmful substances (Zhou et al., 2018).

Photochemistry in Biological Chemistry

Benzophenone and its derivatives have significant applications in bioorganic chemistry and material science. A study reviewed the photochemical properties of benzophenone photophores, which are used for light-directed covalent attachment processes in various fields including proteome profiling, bioconjugation, and surface grafting. This review underscores the versatile applications of benzophenone derivatives in scientific research (Dormán et al., 2016).

Synthesis and Conformational Analysis

Research on the synthesis and conformation of R-(+)-2-(α-phenylethyl)benzophenone provided insights into the molecular structure and properties of chiral benzophenone models. This study contributed to a better understanding of the conformational behavior of benzophenone derivatives, which is important for their application in various chemical processes (AkoMasayuki & TakenakaShunsuke, 1979).

Applications in Magnetic Materials

A study explored the use of benzophenone derivatives in the development of laminar hybrid materials with magnetic properties. These materials exhibited single-chain magnet behavior, demonstrating the potential of benzophenone-based compounds in the field of material science and magnetic applications (Hu et al., 2009).

Safety and Hazards

特性

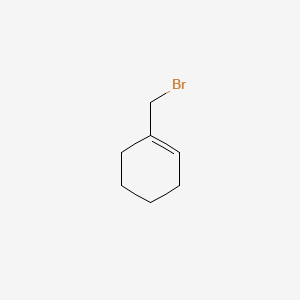

IUPAC Name |

phenyl-[4-(2-phenylethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIICNRVGIWCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238373 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylethyl)benzophenone | |

CAS RN |

91036-10-1 |

Source

|

| Record name | Benzophenone, 4-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 4-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。